2-Ethoxy-5-phenylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUJHITARZHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396620 | |
| Record name | 2-ethoxy-5-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856343-44-7 | |
| Record name | 2-ethoxy-5-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 5 Phenylaniline and Its Advanced Derivatives
Established Synthetic Pathways for 2-Ethoxy-5-phenylaniline
The synthesis of this compound is not commonly detailed as a standard procedure in chemical literature. However, its structure can be assembled through well-established and reliable reactions that are fundamental to organic synthesis. These methods involve the formation of the core biphenyl (B1667301) structure followed by the strategic introduction of the required amino and ethoxy functional groups.
General Strategies for the Introduction of Amino and Ethoxy Moieties on Biphenyl Scaffolds
The functionalization of a pre-formed biphenyl core is a primary strategy for creating derivatives like this compound. The introduction of amino and ethoxy groups can be achieved through several robust methods.
Amino Group Introduction: A prevalent method for installing an amino group onto an aromatic ring is through the reduction of a nitro group. The nitration of an aryl ring is a classic electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine is highly efficient, often employing reagents like tin(II) chloride or catalytic hydrogenation. uj.edu.pl Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of a carbon-nitrogen bond between an aryl halide and an amine or ammonia (B1221849) equivalent. wikipedia.orglibretexts.orgyoutube.com This reaction is valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org
Ethoxy Group Introduction: The formation of an aryl ether, such as the ethoxy group in the target molecule, is classically achieved via the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. synarchive.comwikipedia.org While effective, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org More contemporary approaches include palladium-catalyzed C-O cross-coupling reactions, which are related to the Buchwald-Hartwig amination and can proceed under milder conditions. rsc.orgorganic-chemistry.org These reactions typically couple an aryl halide or triflate with an alcohol.
Specific Reaction Sequences for Direct Synthesis of this compound
A plausible and direct synthetic route to this compound can be designed by combining cross-coupling and functional group manipulation steps. One logical sequence begins with a suitably substituted benzene (B151609) ring, which is then coupled to form the biphenyl system, followed by the final functionalization.
A proposed pathway is outlined below:
Nitration and Halogenation: Start with phenetole (B1680304) (ethoxybenzene) and perform a nitration reaction to introduce a nitro group, primarily at the para position due to the ortho-, para-directing nature of the ethoxy group. This would be followed by halogenation (e.g., bromination) to install a leaving group necessary for a subsequent cross-coupling reaction.
Suzuki Cross-Coupling: The resulting halogenated nitro-phenetole derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl groups. rsc.org
Reduction of Nitro Group: The final step involves the reduction of the nitro group on the biphenyl scaffold to the desired aniline (B41778). This transformation is typically achieved with high yield using standard reducing agents.
This sequence strategically uses the directing effects of the substituents to build the molecule and concludes with a reliable reduction step.
Table 1: Plausible Reaction Sequence for this compound Synthesis
| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 1-Bromo-4-ethoxy-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Ethoxy-2-nitro-1,1'-biphenyl |
| 2 | Nitro Reduction | 4-Ethoxy-2-nitro-1,1'-biphenyl | Fe, HCl or H₂, Pd/C | This compound |
Advanced Synthetic Approaches for this compound Analogues
Beyond the direct synthesis of the parent compound, advanced methodologies offer chemists precise control over the synthesis of complex analogues, enabling the exploration of structure-activity relationships in fields like materials science and medicinal chemistry.
Regioselective Synthesis Techniques
Regioselectivity—the control of where on a molecule a reaction occurs—is paramount in the synthesis of complex substituted biphenyls. One of the most powerful tools for achieving this is Directed ortho-Metalation (DoM) . In this strategy, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), chelates to an organolithium reagent (like n-butyllithium), directing the deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.orgbaranlab.org This aryllithium intermediate can then react with a wide range of electrophiles to install a new substituent with high regioselectivity. wikipedia.org The amide group (-CONR₂) and methoxy (B1213986) group (-OCH₃) are examples of powerful DMGs. wikipedia.org This method allows for the sequential and precise construction of highly substituted aromatic systems that would be difficult to access through classical electrophilic substitution. acs.orgorganic-chemistry.org
More recent developments have focused on template-assisted remote C-H functionalization, which can activate C-H bonds at the meta or para positions, further expanding the toolkit for regioselective synthesis. researchgate.netescholarship.org
Table 2: Common Directed Metalation Groups (DMGs) and Their Directing Influence
| DMG | Chemical Structure | Directing Position |
|---|---|---|
| Amide | -CONR₂ | ortho |
| Carbamate | -OCONR₂ | ortho |
| Methoxy | -OCH₃ | ortho |
| Sulfonamide | -SO₂NR₂ | ortho |
| Tertiary Amine | -CH₂NR₂ | ortho |
Stereoselective Synthesis Methodologies Utilizing Analogous Precursors
Biphenyls with bulky substituents at the ortho positions can exhibit hindered rotation around the C-C single bond that connects the two rings. This can lead to a form of stereoisomerism known as atropisomerism , where the molecule is chiral despite lacking a traditional stereocenter. nih.gov The synthesis of single, enantiomerically pure atropisomers is a significant challenge in organic chemistry.
Several strategies have been developed for the atroposelective synthesis of biaryls:
Catalytic Asymmetric Cross-Coupling: This is the most direct approach, where the C-C bond forming the biaryl axis is created in a stereoselective manner using a chiral catalyst. rsc.org
Kinetic Resolution: A racemic mixture of a biaryl is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer. acs.org However, this method is inherently limited to a maximum theoretical yield of 50%. acs.org
Central-to-Axial Chirality Transfer: A molecule with an existing stereocenter is used as a precursor, and a chemical transformation converts this point chirality into axial chirality in the final biphenyl product.
These methods provide access to enantiomerically enriched biaryl compounds, which are important as chiral ligands in asymmetric catalysis and as pharmacologically active molecules. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing biphenyls, these principles can be applied in several ways:
Catalysis: Using catalytic amounts of reagents (e.g., palladium in cross-coupling) is inherently greener than using stoichiometric reagents (e.g., copper in traditional Ullmann reactions) because it minimizes waste. organic-chemistry.org
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. C-H activation strategies are particularly notable in this regard as they avoid the need for pre-functionalized starting materials like halides.
Use of Safer Solvents: Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. wikipedia.org Green chemistry encourages the use of more environmentally benign solvents, such as water or bio-based solvents. Suzuki-Miyaura couplings, for instance, can often be performed in water. rsc.org
By incorporating these principles, chemists can develop more sustainable and efficient routes to this compound and its analogues, minimizing waste and environmental impact.
Derivatization Strategies for Functionalized this compound Compounds
The strategic functionalization of this compound is pivotal for tailoring its physicochemical properties for specific applications, ranging from advanced materials to biological probes. Derivatization can be targeted at three key positions: the amino group, the ethoxy moiety, and the phenyl ring. Each site offers a unique handle for chemical modification, enabling the synthesis of a diverse library of compounds with tailored functionalities.
Amino Group Functionalization for Advanced Materials and Biological Probes
The amino group of this compound is a primary site for a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization followed by azo coupling. These modifications are instrumental in the development of novel materials and probes.
N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups to the nitrogen atom can significantly alter the electronic properties and solubility of the parent molecule. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.govnih.govrsc.org For instance, reaction with primary alcohols in the presence of a suitable catalyst can yield N-alkylated products. nih.gov N-acylation, typically carried out using acyl chlorides or anhydrides, transforms the amino group into an amide, which can influence the molecule's conformation and potential for hydrogen bonding. umich.edu These functionalized anilines can serve as monomers or building blocks for the synthesis of polymers with specific electronic or optical properties. ox.ac.ukrsc.org For example, end-functionalized polyanilines have been synthesized for applications in photovoltaic devices and light-emitting diodes. ox.ac.uk
Diazotization and Azo Coupling: The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid. icrc.ac.irslideshare.netresearchgate.net This diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. icrc.ac.irslideshare.netresearchgate.netgoogle.com The resulting azo compounds possess extended π-conjugated systems, leading to characteristic absorption in the visible region of the electromagnetic spectrum. The color and properties of these dyes can be fine-tuned by varying the coupling partner. Azo dyes derived from substituted anilines have applications in various high-technology fields, including electronic devices and non-linear optics. icrc.ac.ir
The functionalization of the amino group is also a key strategy in the design of biological probes. By attaching fluorescent moieties or other reporter groups through N-alkylation or N-acylation, derivatives of this compound can be developed for bio-imaging and sensing applications. nih.govnih.gov
Table 1: Examples of Amino Group Functionalization Reactions on Aromatic Amines
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| N-Alkylation | R-X (Alkyl halide), Base | Secondary or Tertiary Amine | Polymer synthesis, Pharmaceutical intermediates |
| N-Acylation | R-COCl (Acyl chloride) or (RCO)₂O (Anhydride) | Amide | Advanced materials, Biological probes |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | Intermediate for azo dyes and other derivatives |
| Azo Coupling | Diazonium salt, Electron-rich aromatic compound | Azo Compound | Dyes and pigments, High-technology materials |
Ethoxy Moiety Modification and its Impact on Compound Properties
Modification of the ethoxy group in this compound, primarily through O-dealkylation or transetherification, provides another avenue for altering the compound's properties. The alkoxy group influences the molecule's solubility, electronic character, and steric profile. acs.orgacs.org
O-Dealkylation: The cleavage of the ethyl-oxygen bond, known as O-dealkylation, can be accomplished under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net This reaction would convert the ethoxy group into a hydroxyl group, yielding 2-amino-5-phenylphenol. This transformation significantly increases the polarity and hydrogen-bonding capability of the molecule. The resulting aminophenol derivative could exhibit different biological activities or serve as a precursor for other functionalizations, such as esterification of the new hydroxyl group.
Transetherification: It is also conceivable to replace the ethoxy group with other alkoxy groups through a transetherification process, though this is a less common transformation for aryl ethers compared to O-dealkylation. Such a modification would allow for the fine-tuning of the steric and electronic properties of the molecule. For instance, replacing the ethoxy group with a longer alkyl chain could enhance solubility in nonpolar solvents, which is advantageous for applications in organic electronics. The electronic properties of oligoanilines have been shown to be significantly affected by the nature of alkoxy substituents. acs.org
Table 2: Potential Modifications of the Ethoxy Moiety and Their Effects
| Modification | Typical Reagents | Resulting Functional Group | Impact on Properties |
| O-Dealkylation | HI, HBr | Hydroxyl (-OH) | Increased polarity, Hydrogen bonding capability |
| Transetherification | R-OH, Acid/Base catalyst | New Alkoxy (-OR) | Altered solubility, Modified steric and electronic effects |
Directed Substitutions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. byjus.combyjus.com The directing effects of the existing substituents—the amino and ethoxy groups—play a crucial role in determining the position of the incoming electrophile. Both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are activating and ortho-, para-directing. byjus.com However, the powerful activating and directing effect of the amino group often dominates. To achieve selective substitution, it may be necessary to protect the amino group, for example, through acetylation, to moderate its reactivity. byjus.com
Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution due to the high activation of the ring. byjus.comnih.gov For monosubstitution, milder conditions and protection of the amino group are typically required. The introduction of halogen atoms can be useful for subsequent cross-coupling reactions to build more complex molecular architectures.
Nitration: Nitration of aromatic compounds is usually carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comwikipedia.org In the case of anilines, direct nitration can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium. byjus.comwikipedia.org Therefore, protecting the amino group as an acetamide (B32628) is a common strategy to direct the nitro group to the ortho and para positions and prevent oxidation. wikipedia.org The position of nitration on the biphenyl system would also be influenced by the second phenyl ring. stackexchange.comrsc.org
Sulfonation: Sulfonation can be achieved by treating the aniline derivative with fuming sulfuric acid. byjus.com The reaction with aniline is vigorous and leads to the formation of anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid. byjus.com Similar to nitration, the directing effects of the substituents will determine the position of the sulfonic acid group.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound (with protected amino group)
| Reaction | Reagent | Expected Major Product(s) | Potential Utility of Product |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives | Intermediates for cross-coupling reactions |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | Precursors for further functionalization (e.g., reduction to amine) |
| Sulfonation | Fuming H₂SO₄ | Ortho- and para-sulfonic acid derivatives | Increased water solubility, intermediates for dye synthesis |
Reactivity Profiles and Mechanistic Investigations of 2 Ethoxy 5 Phenylaniline
Reactivity of the Amino Group in 2-Ethoxy-5-phenylaniline
The primary amino group (-NH₂) is the most reactive functional group in this compound, largely defining its chemical behavior. Its reactivity is rooted in the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. The presence of the ethoxy group at the ortho position and the phenyl group at the meta position electronically modulates this reactivity.
The lone pair of electrons on the nitrogen atom makes the amino group in this compound a potent nucleophile. This allows it to readily participate in condensation and nucleophilic addition reactions with various electrophiles, particularly carbonyl compounds.
For instance, substituted anilines like 2-ethoxyaniline undergo condensation reactions with acyl chlorides, such as oxalyl chloride derivatives, to form amide bonds. This type of reaction is fundamental in the synthesis of more complex molecules. The general mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a small molecule, typically HCl. The reaction conditions for such condensations can be optimized by selecting appropriate solvents, such as polar aprotic solvents (e.g., DMF, THF), and controlling the temperature to minimize side reactions.
The amino group can also engage in nucleophilic addition to polarized pi bonds. youtube.com For example, it can react with α,β-unsaturated carbonyl compounds in a process known as aza-Michael addition. Furthermore, condensation with aldehydes or ketones can form Schiff bases (imines), a common reaction pathway for primary amines. The synthesis of certain heterocyclic compounds relies on an initial amine-carbonyl condensation reaction.
Aniline (B41778) and its derivatives are well-known precursors for synthesizing conducting polymers, most notably polyaniline (PANI). rsc.orgresearchgate.net The polymerization process is typically an oxidative reaction that proceeds through radical cation intermediates. The amino group is central to this process, as its oxidation initiates the polymerization cascade.
The general mechanism involves the one-electron oxidation of the aniline monomer to form a radical cation. These radical cations can then couple, most commonly in a "head-to-tail" fashion, to form dimers and eventually higher oligomers and polymers. google.com Given this reactivity, this compound can be expected to undergo similar oxidative polymerization.
Moreover, aromatic amines can themselves act as initiators for polymerization reactions. google.com The initiation can be accomplished through the generation of radical species from the amine. In some systems, the dimeric and oligomeric forms of aniline resulting from radical coupling are particularly effective initiators. google.com While specific studies on this compound as a polymerization initiator are not prevalent, its structural similarity to other polymerizable anilines suggests it possesses the potential to initiate radical processes under appropriate oxidative conditions.
Reactivity of the Ethoxy Substituent in this compound
The ethoxy group (-OCH₂CH₃) is generally less reactive than the amino group. Its primary reactivity involves the cleavage of the ether linkage under harsh conditions. Its more significant role is electronic, where it strongly influences the reactivity of the aromatic ring and the amino group.
Ethers are known for their chemical stability and are unreactive towards most reagents. libretexts.orgpressbooks.pub However, the C-O bond in ethers can be cleaved under strongly acidic conditions, typically with aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pubwikipedia.org HCl is generally not effective. pressbooks.pub
For an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond. The mechanism involves the initial protonation of the ether's oxygen atom by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). pressbooks.pubwikipedia.org Subsequently, the halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks the less sterically hindered ethyl group via an Sₙ2 mechanism. libretexts.orgpressbooks.pub This results in the formation of a phenol and an ethyl halide.
The reaction proceeds as follows: Ar-O-Et + HBr → [Ar-O(H)⁺-Et]Br⁻ → Ar-OH + Et-Br
Cleavage of the aryl-oxygen bond does not occur because the carbon of the benzene (B151609) ring is sp² hybridized, making nucleophilic attack unfavorable. libretexts.org Therefore, the reaction will always yield the corresponding phenol derivative and an ethyl halide. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers to yield phenols. chem-station.com
The ethoxy group exerts a powerful electronic influence on the reactivity of the entire molecule. It is classified as a strong electron-donating group (EDG) due to the resonance effect (+R or +M), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. tiwariacademy.comacs.org
This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org The activating effect is directed primarily to the ortho and para positions relative to the ethoxy group. In this compound, this activates positions 1, 3, and 5.
Furthermore, the electron-donating nature of the ethoxy group increases the electron density on the nitrogen atom of the amino group, thereby enhancing its basicity and nucleophilicity compared to unsubstituted aniline. tiwariacademy.com While electron-withdrawing groups decrease the basic strength of anilines, electron-releasing groups like ethoxy increase it. tiwariacademy.comallen.in This heightened nucleophilicity makes the amino group more reactive in the condensation and addition reactions described in section 3.1.1.
Reactivity of the Biphenyl (B1667301) System
Biphenyl undergoes electrophilic aromatic substitution similarly to benzene. arabjchem.org The key difference is that the first phenyl ring acts as a substituent for the second. In electrophilic attack on unsubstituted biphenyl, the reaction preferentially occurs at the ortho and para positions (positions 2, 4, 2', and 4'). This preference is due to the ability of the adjacent ring to stabilize the positive charge in the carbocation intermediate (the sigma complex) through resonance. youtube.com
In this compound, the situation is more complex. The first ring (the ethoxyaniline portion) is heavily activated by two strong electron-donating groups: the amino group and the ethoxy group. These groups are powerful ortho, para-directors. Therefore, any electrophilic attack on this ring would be strongly directed to the positions ortho and para to these groups, specifically positions 4 and 6.
The reactivity of the second, unsubstituted phenyl ring is influenced by the substituted ring to which it is attached. The substituted aniline ring as a whole acts as an activating, ortho, para-directing group for the second ring. Consequently, electrophilic substitution on the second phenyl ring would be directed to its 4'-position (para) and its 2'- and 6'-positions (ortho). The para position (4') is generally favored due to reduced steric hindrance.
Table 1: Summary of Reactivity Profiles for this compound
| Functional Group/System | Type of Reactivity | Key Reactions | Influencing Factors |
|---|---|---|---|
| **Amino Group (-NH₂) ** | Nucleophilic | Condensation with carbonyls, Amide formation, Schiff base formation, Aza-Michael addition | Enhanced nucleophilicity due to +R effect of the ethoxy group. |
| Radical/Redox | Oxidative polymerization, Initiation of radical processes | Formation of stable radical cations. | |
| Ethoxy Group (-OEt) | Ether Cleavage | Cleavage with strong acids (HBr, HI) to form a phenol and ethyl halide | Requires harsh acidic conditions; proceeds via Sₙ2 mechanism on the ethyl group. |
| Electronic Effect | Strong electron-donating group (+R effect) | Activates the aromatic ring for electrophilic substitution; increases basicity of the amino group. | |
| Biphenyl System | Electrophilic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions | The substituted aniline ring is highly activated. The second ring is activated at its ortho and para positions. |
Electrophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comdoubtnut.com The rate and regioselectivity of this reaction are governed by the substituents present on the ring. For this compound, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong activating groups due to their ability to donate electron density to the ring via resonance. They are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comyoutube.com
The amino group is one of the strongest activating groups, significantly increasing the electron density at the ortho and para positions. libretexts.org Similarly, the ethoxy group activates the ring and directs ortho and para. The positions on the aniline ring are numbered relative to the amino group (C1). The ethoxy group is at C2 and the phenyl group is at C5.
Position 4 (para to -NH₂): This position is strongly activated by the amino group and meta to the ethoxy group.
Position 6 (ortho to -NH₂): This position is strongly activated by the amino group and para to the ethoxy group, making it highly electron-rich.
Position 3 (ortho to -OC₂H₅): This position is activated by the ethoxy group and meta to the amino group.
Due to the powerful combined activation from the amino and ethoxy groups, this compound is expected to be highly reactive towards electrophiles. Poly-substitution is likely, especially with highly reactive reagents like bromine water. youtube.comlibretexts.org To achieve mono-substitution, milder conditions or protection of the highly reactive amino group, for instance by converting it into an acetamide (B32628), would be necessary. libretexts.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.
Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating anilinium-type salt which inhibits the reaction. libretexts.orgchemistrysteps.com
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂ in H₂O | 4,6-Dibromo-2-ethoxy-5-phenylaniline | High reactivity due to strong activation by -NH₂ and -OC₂H₅ leads to polysubstitution at the most activated ortho and para positions. youtube.com |
| Nitration | HNO₃, H₂SO₄ | Complex mixture, significant amount of meta-product and oxidation products. | In strong acid, the -NH₂ group is protonated to -NH₃⁺, which is a meta-director. Direct nitration often leads to oxidation and a mix of isomers. byjus.comchemistrysteps.com |
| Controlled Nitration (via Acetanilide) | 1. (CH₃CO)₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 4-Nitro-2-ethoxy-5-phenylaniline | The acetamido group (-NHCOCH₃) is a less potent activator, allowing for controlled mono-nitration, primarily at the para position due to sterics. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-ethoxy-2-phenylbenzenesulfonic acid | The bulky -SO₃H group is directed to the sterically accessible para position. The initial product is anilinium hydrogen sulfate. byjus.com |
Nucleophilic Aromatic Substitution Investigations
Nucleophilic Aromatic Substitution (SNAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group (like a halide). The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
This compound is not a suitable substrate for a typical SNAr reaction. The aniline ring is highly electron-rich due to the powerful electron-donating effects of the amino and ethoxy groups. Furthermore, in its native state, it lacks a suitable leaving group. Therefore, for this molecule to undergo nucleophilic substitution, it would first need to be modified, for example, by introducing a halide at a position activated by a strong electron-withdrawing group, or by forming a diazonium salt from the amine.
Cross-Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgharvard.edu These reactions are fundamental for synthesizing complex molecules and extending conjugated systems.
While this compound itself is a product of such couplings, it can also serve as a building block for larger molecules if appropriately functionalized. For instance, if a halogen (e.g., Br, I) were present on either of the phenyl rings, it could participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.com A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to extend the π-conjugated system. This is a key strategy for building molecules for materials science applications. The reaction is tolerant of many functional groups, including the amine on the aniline ring. unimib.itnih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgrug.nl The amino group of this compound could, in principle, be coupled with another aryl halide to form a triarylamine derivative. Triarylamines are an important class of compounds used as hole-transporters in organic electronics. researchgate.net
| Starting Material | Coupling Partner | Reaction Type | Potential Product |
|---|---|---|---|
| 4-Bromo-2-ethoxy-5-phenylaniline | Naphthalene-2-boronic acid | Suzuki-Miyaura | 2-Ethoxy-4-(naphthalen-2-yl)-5-phenylaniline |
| This compound | 1-Bromo-4-nitrobenzene | Buchwald-Hartwig | N-(4-Nitrophenyl)-2-ethoxy-5-phenylaniline |
| (4-Amino-5-ethoxy-2-phenylphenyl)boronic acid | 4-Bromopyridine | Suzuki-Miyaura | 2-Ethoxy-5-phenyl-4-(pyridin-4-yl)aniline |
Fundamental Organic Reaction Mechanisms Involving this compound
Electrochemical Reaction Mechanisms
The electrochemical oxidation of aniline and its derivatives has been extensively studied. The process typically begins with the loss of one electron from the nitrogen atom to form a radical cation. mdpi.com This initial step is often the rate-determining one. umn.edu The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring.
For this compound, the electron-donating ethoxy and phenyl groups are expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. The mechanism proceeds as follows:
One-Electron Oxidation: The aniline nitrogen undergoes a one-electron transfer at the anode surface to generate a delocalized radical cation. The positive charge and radical character are distributed across the nitrogen atom and the aromatic ring. mdpi.com
Radical Coupling: The generated radical cations are highly reactive and can undergo coupling reactions. A common pathway for aniline radical cations is head-to-tail coupling (N to C4) or tail-to-tail coupling (C4 to C4) to form dimers, such as benzidine-type structures.
Further Oxidation/Rearrangement: These dimeric intermediates can undergo further oxidation and deprotonation steps to form stable, often colored, polymeric products (polyaniline derivatives).
The specific pathway depends on factors like the solvent, pH, and the nature of the substituents. ijcrt.org The presence of the bulky phenyl and ethoxy groups may sterically influence the mode of coupling.
Radical Pathway Investigations
Beyond electrochemistry, radical pathways involving this compound can be initiated by chemical oxidants or photoredox catalysis. nih.gov The key intermediate in these pathways is the aminium radical cation, formed by a single-electron oxidation of the parent amine. mdpi.comnih.gov
Diarylamines, which share structural similarity with the subject compound, are known to form relatively stable aminium radical cations. researchgate.net These radical cations are electrophilic and can participate in various C-N bond-forming reactions. nih.gov For instance, they can add to nucleophilic alkenes or arenes.
A primary fate of aniline radical cations, particularly in concentrated solutions, is dimerization. researchgate.net The radical cation of this compound would likely couple with another molecule. The most probable coupling would occur between the nitrogen of one radical cation and the para-position (C4) of another, which is highly activated but sterically unhindered. This would lead to the formation of a dimeric product that can be further oxidized to a quinoidal structure. Diarylamines are also known to act as radical-trapping antioxidants, a process that relies on the stability of the resulting aminyl radical. researchgate.net
Acid- and Base-Catalyzed Transformations
Acid-Catalyzed Transformations: The amino group of this compound is basic and will be readily protonated in acidic media to form the corresponding anilinium ion (-NH₃⁺). chemistrysteps.com This protonation has a profound effect on the molecule's reactivity:
Deactivation in EAS: The -NH₃⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, under acidic conditions, electrophilic aromatic substitution on the aniline ring is significantly hindered and, if it occurs, will be directed to the meta position. byjus.comchemistrysteps.com
Rearrangements: Certain substituted anilines can undergo acid-catalyzed rearrangements, such as the benzidine rearrangement for hydrazobenzenes or the Hofmann-Martius rearrangement for N-alkylanilines. researchgate.net While these are not directly applicable to this compound itself, related transformations could be envisaged for its derivatives under acidic conditions.
Base-Catalyzed Transformations: The aniline -NH₂ group is weakly acidic (pKa ≈ 30) and requires a very strong base (e.g., NaNH₂ or an organolithium reagent) for deprotonation to form the anilide anion (-NH⁻). This anion is a much stronger nucleophile than the parent aniline and would readily undergo reactions like N-alkylation or N-acylation. In the presence of common bases like NaOH or Na₂CO₃, the aniline remains largely un-deprotonated but can still act as a nucleophile in reactions such as SNAr on a suitable electrophilic aromatic substrate. researchgate.net
Structure-Reactivity Correlations for this compound and Its Analogues
The reactivity of this compound is intricately governed by the electronic and steric effects of its substituents: the ortho-ethoxy group and the meta-phenyl group relative to the amino functionality. These substituents modulate the electron density of the aniline ring and the availability of the nitrogen lone pair, thereby influencing the compound's basicity and its reactivity in various chemical transformations, most notably electrophilic aromatic substitution and reactions involving the amino group such as diazotization.
The ethoxy group at the ortho position is a potent electron-donating group due to the +M (mesomeric) effect of the oxygen lone pair, which significantly increases the electron density at the ortho and para positions of the benzene ring. This activating effect is, however, counteracted to some extent by the -I (inductive) effect of the electronegative oxygen atom. The ortho positioning of the ethoxy group also introduces a steric hindrance effect, which can influence the approach of reactants to the amino group and the adjacent ring positions.
The phenyl group at the 5-position (meta to the amino group) primarily exerts a -I (inductive) electron-withdrawing effect due to the sp² hybridization of its carbon atoms. Its mesomeric effect on the meta position is generally considered to be weak. Consequently, the phenyl group tends to decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack and lowering the basicity of the amino group.
Table 1: pKa Values of Selected Disubstituted Anilines in Aqueous Solution at 25°C
| Compound | Substituent 1 | Substituent 2 | pKa |
| Aniline | H | H | 4.58 |
| 2-Methyl-5-nitroaniline | 2-CH₃ | 5-NO₂ | - |
| 4-Methyl-2-nitroaniline | 4-CH₃ | 2-NO₂ | - |
| 2,4-Dichloroaniline | 2-Cl | 4-Cl | 2.02 |
| 2,3-Dichloroaniline | 2-Cl | 3-Cl | 1.76 |
| 2,6-Dichloroaniline | 2-Cl | 6-Cl | 0.42 |
Data sourced from literature reports. nist.govnih.gov
The data in Table 1 illustrates how the position and electronic nature of substituents significantly impact the basicity of anilines. For instance, the presence of two electron-withdrawing chloro groups in dichloroanilines drastically reduces the pKa compared to aniline.
The Hammett equation, a linear free-energy relationship, provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant which depends on the nature of the reaction, and σ is the substituent constant which depends on the nature and position of the substituent. While standard Hammett constants are not defined for ortho substituents due to steric effects, they are valuable for understanding the influence of the meta-phenyl group.
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.06 | -0.16 |
| -C₆H₅ | 0.06 | 0.01 |
| -OCH₃ | 0.11 | -0.24 |
| -Cl | 0.37 | 0.22 |
| -Br | 0.40 | 0.23 |
| -NO₂ | 0.73 | 0.78 |
Data compiled from various sources. pharmacy180.comstenutz.euoup.com
The positive σ_meta value for the phenyl group (0.06) confirms its electron-withdrawing nature when positioned meta to a reaction center. The ethoxy group, being electronically similar to the methoxy (B1213986) group, would be expected to have a significant activating effect, particularly from the para position (σ_para = -0.24), although this is not directly applicable to the ortho position in this compound.
In electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, the activating ortho-ethoxy group will direct incoming electrophiles primarily to the para position (position 4) relative to it, which is also ortho to the amino group. The position para to the amino group (position 4) is also activated. The combined directing effects of the amino and ethoxy groups strongly favor substitution at the 4-position. The reactivity at the 6-position (ortho to both the amino and ethoxy groups) would be sterically hindered.
The rate of reactions involving the amino group, such as diazotization, is also highly sensitive to substituent effects. Electron-donating groups increase the nucleophilicity of the amino nitrogen, accelerating the rate of diazotization. For instance, a para-methoxy substituent has been shown to increase the rate of diazotization by a factor of approximately 9 compared to aniline. The ortho-ethoxy group in this compound is expected to have a similar rate-enhancing effect, though potentially modulated by steric hindrance. The meta-phenyl group, being electron-withdrawing, would have a deactivating effect on this reaction.
Table 3: Relative Rate Constants for the Diazotization of para-Substituted Anilines
| Substituent (para) | Relative Rate Constant (k_rel) |
| -OCH₃ | ~9 |
| -H | 1 |
| -NO₂ | ~1/180 |
Data from studies on diazotization kinetics.
This table highlights the profound impact of para-substituents on the rate of diazotization, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. While this data is for para-substituents, it provides a valuable framework for understanding the electronic contributions to the reactivity of the amino group in this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Phenylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netuobasrah.edu.iqresearchgate.net
The ¹H NMR spectrum of 2-Ethoxy-5-phenylaniline is predicted to display distinct signals for each chemically non-equivalent proton. The ethoxy group should present as a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂), characteristic of an ethyl group coupled to each other. The aniline (B41778) N-H protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the 3.5-4.5 ppm range. The aromatic region (approximately 6.7-7.6 ppm) would be complex, showing signals for the seven protons on the two phenyl rings. The protons on the ethoxy-substituted ring are influenced by the strong electron-donating effects of both the amino and ethoxy groups, shifting them upfield compared to the protons on the unsubstituted phenyl ring.
The ¹³C NMR spectrum provides complementary information, with a distinct peak expected for each of the 14 carbon atoms in the molecule. pressbooks.pubirisotope.com The ethoxy carbons would appear far upfield (~15 ppm for CH₃ and ~64 ppm for OCH₂). The aromatic carbons would resonate in the 115-150 ppm range. The carbon attached to the ethoxy group (C2) and the carbon attached to the amino group (C1) would be significantly influenced by these substituents. The chemical shifts across the biphenyl (B1667301) system help to confirm the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||||
|---|---|---|---|---|---|---|
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Atom Position | Chemical Shift (δ, ppm) | Description |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | ~14.8 | Aliphatic |
| -OCH₂CH₃ | ~4.05 | Quartet (q) | 2H | -OCH₂CH₃ | ~63.7 | Aliphatic |
| -NH₂ | ~3.80 | Broad Singlet (br s) | 2H | C3 | ~115.9 | Aromatic |
| H3 | ~6.75 | Doublet (d) | 1H | C4 | ~116.5 | Aromatic |
| H4 | ~6.80 | Doublet of Doublets (dd) | 1H | C6 | ~119.0 | Aromatic |
| H6 | ~6.95 | Doublet (d) | 1H | C2', C6' | ~126.5 | Aromatic |
| H3', H5' | ~7.30 | Triplet (t) | 2H | C4' | ~127.0 | Aromatic |
| H4' | ~7.40 | Triplet (t) | 1H | C3', C5' | ~129.0 | Aromatic |
| H2', H6' | ~7.55 | Doublet (d) | 2H | C5 | ~132.0 | Aromatic |
| C1' | ~140.0 | Aromatic (Quaternary) | ||||
| C1 | ~141.0 | Aromatic (Quaternary) | ||||
| C2 | ~148.0 | Aromatic (Quaternary) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for elucidating the molecule's through-bond and through-space correlations. slideshare.netyoutube.comweebly.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.comcreative-biostructure.com For this compound, strong cross-peaks would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group. Within the aromatic systems, COSY correlations would connect adjacent protons, helping to trace the connectivity within each ring, for example, between H3 and H4, and between H2'/H6' and H3'/H5'.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. creative-biostructure.comcornell.edu This is a powerful tool for assigning carbon signals. For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~63.7 ppm, definitively assigning them as the OCH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. creative-biostructure.comcornell.edu Key correlations would include the link from the -OCH₂- protons to the aromatic C2 carbon, and from the aniline N-H protons to carbons C2 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing conformational information. creative-biostructure.comharvard.edu A key insight from NOESY would be the observation of a cross-peak between the ethoxy -OCH₂- protons and the aromatic H3 proton, which would confirm their spatial proximity and provide information about the preferred orientation of the ethoxy group relative to the aniline ring.
Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation
| Experiment | Correlated Nuclei (Proton → Proton/Carbon) | Information Gained |
|---|---|---|
| COSY | -OCH₂CH₃ ↔ -OCH₂CH₃ | Confirms ethoxy group connectivity. |
| COSY | H3 ↔ H4 | Confirms ortho-relationship on aniline ring. |
| HSQC | -OCH₂CH₃ ↔ -OCH₂CH₃ | Assigns the OCH₂ carbon. |
| HMBC | -OCH₂CH₃ → C2 | Connects ethoxy group to the aromatic ring at C2. |
| HMBC | H6 → C5, C4 | Confirms substitution pattern. |
| NOESY | -OCH₂CH₃ ↔ H3 | Provides conformational data on ethoxy group orientation. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. sparkl.meresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, distinguishing between compounds with the same nominal mass. For this compound (C₁₄H₁₅NO), the calculated exact mass of the molecular ion [M]⁺˙ would be a definitive fingerprint.
In addition to providing the molecular weight, mass spectrometry fragments the molecule in a reproducible manner, offering a "fingerprint" that can be used for structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. whitman.eduscienceready.com.aulibretexts.org
Key predicted fragmentation pathways for this compound include:
Loss of an ethyl radical (•C₂H₅) : Cleavage of the O-C₂H₅ bond to form a stable phenoxy radical cation.
Loss of ethylene (B1197577) (C₂H₄) : A common rearrangement for aromatic ethers, leading to a hydroxylated biphenyl amine cation. whitman.eduscribd.com
Alpha-cleavage : Loss of a methyl radical (•CH₃) from the molecular ion after cleavage of the ethyl group's C-C bond. miamioh.edu
Cleavage of the biphenyl linkage : While the C-C bond between the rings is strong, some fragmentation may occur, leading to ions corresponding to aniline or phenyl fragments.
Table 3: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Formula | Description of Loss |
|---|---|---|
| 213.1154 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 198.0922 | [C₁₃H₁₂NO]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 185.0841 | [C₁₂H₁₁NO]⁺˙ | Loss of C₂H₄ (Ethylene) |
| 184.0762 | [C₁₂H₁₀NO]⁺ | Loss of •C₂H₅ (Ethyl radical) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures its inelastic scattering. contractlaboratory.comlabx.com A vibration is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it causes a change in polarizability. mt.comlibretexts.org
For this compound, FT-IR would be particularly sensitive to the polar N-H and C-O bonds. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-O stretching of the aromatic ether would be visible in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. iitm.ac.in Raman spectroscopy would be effective for identifying the symmetric, non-polar bonds, such as the C=C bonds within the aromatic rings, which would show strong signals in the 1580-1620 cm⁻¹ range.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Activity (FT-IR or Raman) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | FT-IR (Strong) |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman (Medium) |
| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman (Medium-Strong) |
| Aromatic C=C Stretch | 1580 - 1620 | Raman (Strong), FT-IR (Medium) |
| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR (Medium) |
| Asymmetric Ar-O-C Stretch | 1200 - 1270 | FT-IR (Strong) |
| Symmetric Ar-O-C Stretch | 1020 - 1075 | FT-IR (Medium) |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR (Strong) |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules with conjugated π-systems, known as chromophores. libretexts.orgjove.com
The structure of this compound contains an extended conjugated system across the biphenyl core. The presence of auxochromes—substituents that modify the absorption of a chromophore—such as the amino (-NH₂) and ethoxy (-OC₂H₅) groups, significantly influences the electronic transitions. These electron-donating groups cause a bathochromic (or red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted biphenyl. youtube.com The primary absorption band is due to a π → π* transition within the conjugated aromatic system. For aniline, λₘₐₓ is around 280 nm, and for biphenyl, it is around 252 nm. uomustansiriyah.edu.iqmdpi.com The extended conjugation and substitution in this compound are expected to push this value to a significantly longer wavelength.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore System |
|---|---|---|
| ~290 - 310 | π → π* | Substituted biphenyl conjugated system |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While a specific crystal structure for this compound is not available in the reviewed scientific literature, a detailed analysis of its close structural analog, 2-Methoxy-5-phenylaniline, provides significant insight into the likely molecular geometry and intermolecular interactions. core.ac.uk
The study of 2-Methoxy-5-phenylaniline revealed that the compound crystallizes in the orthorhombic system, within the P212121 space group. core.ac.uk A notable feature of this structure is the presence of three independent molecules in the asymmetric unit, indicating subtle differences in their conformations due to the local crystalline environment. core.ac.uk
One of the key structural parameters in biphenyl derivatives is the dihedral angle between the two phenyl rings. In the crystal structure of 2-Methoxy-5-phenylaniline, one of the independent molecules is nearly planar, while the other two exhibit significant rotation between the phenyl rings. core.ac.uk The torsion angles for these non-planar molecules were found to be in the range of 23–30°. core.ac.uk This deviation from planarity is a common feature in substituted biphenyls and is influenced by the steric hindrance of the substituents and the packing forces within the crystal lattice.
Furthermore, the crystal packing of 2-Methoxy-5-phenylaniline is stabilized by hydrogen bonds. At room temperature, molecules form dimers through these interactions, while at lower temperatures, they arrange into columns along a crystallographic axis. core.ac.uk This highlights the crucial role of intermolecular forces in dictating the final solid-state architecture. Based on this analysis, it can be inferred that this compound would likely exhibit similar structural characteristics, including non-planar conformations and a packing structure significantly influenced by hydrogen bonding involving the amine group.
| Parameter | Value at 293 K | Value at 120 K |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | P212121 |
| a (Å) | 5.9900(2) | 5.8337(9) |
| b (Å) | 20.4873(6) | 20.4428(31) |
| c (Å) | 26.3727(8) | 26.0773(40) |
| Z (Molecules/Unit Cell) | 12 | 12 |
Advanced Solution-Phase Spectroscopic Techniques for Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between a fluorescent molecule (a fluorophore) and other non-fluorescent molecules (quenchers). nih.govnih.gov This method relies on the principle that the fluorescence emission of a fluorophore can be altered upon interaction with a quencher. nih.gov While specific experimental data on the fluorescence behavior of this compound is not presently available, its chemical structure, containing both aniline and biphenyl moieties, suggests it possesses intrinsic fluorescence that can be exploited for interaction studies.
The quenching of fluorescence can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. researchgate.net Dynamic quenching results from transient collisions between the fluorophore and the quencher in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex. researchgate.net These mechanisms can be distinguished by analyzing the fluorescence intensity as a function of quencher concentration, often using the Stern-Volmer equation, and by studying the temperature dependence of the quenching process. researchgate.netnih.gov
For a molecule like this compound, its fluorescence could be quenched by various analytes, such as metal ions or small organic molecules. Aniline itself is known to act as a fluorescence quencher. nih.gov Conversely, the binding of this compound to a larger macromolecule, such as a protein or a nucleic acid, could lead to a change in its fluorescence signal. nih.gov This change, whether an enhancement or a quenching, can be monitored to determine key binding parameters like the binding constant (Ka) and the number of binding sites, providing valuable information about the nature and strength of the molecular interaction. nih.gov
| Quenching Mechanism | Description | Effect of Increasing Temperature | Primary Analytical Tool |
|---|---|---|---|
| Dynamic (Collisional) | Quencher deactivates the excited fluorophore through transient contact. researchgate.net | Quenching increases due to higher diffusion rates. nih.gov | Stern-Volmer Equation |
| Static | Formation of a non-fluorescent ground-state complex between fluorophore and quencher. researchgate.net | Quenching decreases as higher temperatures can destabilize the complex. nih.gov | Stern-Volmer Equation, Absorption Spectra Analysis |
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. acs.org Although this compound does not possess a stereogenic carbon atom, it belongs to a class of compounds known as substituted biphenyls, which can exhibit a form of axial chirality called atropisomerism. libretexts.org
Atropisomerism arises when rotation around a single bond—in this case, the C-C bond connecting the two phenyl rings—is sufficiently hindered by bulky substituents, leading to stable, non-superimposable, mirror-image conformations (enantiomers). libretexts.orgstackexchange.com The presence of the ethoxy group in the ortho-position (position 2) of this compound could potentially create a significant energy barrier to free rotation, making the existence of stable atropisomers possible. libretexts.org
If this compound exists as a stable pair of atropisomers, CD spectroscopy would be the definitive technique to characterize them. The two enantiomers, designated P (plus) for a right-handed helical twist and M (minus) for a left-handed twist along the biphenyl axis, would produce CD spectra that are perfect mirror images of each other. acs.org The shape and sign of the Cotton effects in the CD spectrum are exquisitely sensitive to the torsional (dihedral) angle between the phenyl rings. acs.orgacs.org Therefore, this technique can be used not only to confirm the presence of axial chirality but also to determine the preferred conformation and study the dynamics of interconversion between the atropisomers in solution. acs.org
No Publicly Available Computational Chemistry Studies Found for this compound
The scientific literature contains numerous computational studies on related classes of molecules, such as biphenyl derivatives and substituted anilines. scilit.comresearchgate.netsemanticscholar.orgresearchgate.netscivisionpub.comnih.gov These studies utilize the requested theoretical methods to explore molecular geometry, stability, electronic properties, and potential as inhibitors for various enzymes. For instance, research on di-ortho-substituted halogenated biphenyls has involved quantum chemical investigations and molecular docking to assess their potential as antifungal drugs. scivisionpub.com Similarly, computational methods have been applied to understand the thermomechanical characteristics of resins cured with different isomers of diaminodiphenyl sulfone, a type of amine. mdpi.com
Furthermore, general principles of computational chemistry, such as the use of DFT for quantum chemical calculations, nih.govnih.gov the application of MD simulations for exploring conformational dynamics, mdpi.com and the prediction of reaction pathways, researchgate.netnih.gov are well-established. Methodologies for in silico prediction and molecular docking are also standard practice in modern chemical research to understand intermolecular interactions and binding affinities. semanticscholar.orgresearchgate.net
However, the application of these specific computational techniques to "this compound" has not been documented in the accessible scientific literature. Information regarding its optimized molecular geometry, vibrational frequencies, HOMO-LUMO gap, conformational space, or potential reaction pathways remains uninvestigated or unpublished. While data exists for similar but distinct molecules like 2-Ethoxy-5-nitroaniline, this information is not transferable. uq.edu.au
Consequently, it is not possible to provide the detailed, data-driven article as requested under the specified outline for this compound due to the absence of foundational research on this compound.
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 5 Phenylaniline
Molecular Modeling and Docking Studies for Intermolecular Interactions
Protein-Ligand Interaction Modeling
Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as 2-Ethoxy-5-phenylaniline, might bind to a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery and toxicology for identifying potential biological targets and understanding the basis of molecular recognition. uomisan.edu.iqnih.gov
The process involves computationally placing the ligand into the binding site of a protein and evaluating the interaction energy. A scoring function is used to rank different binding poses, with lower energy scores generally indicating more favorable binding affinity. nih.gov The predicted binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction.
For a molecule like this compound, several types of non-covalent interactions would be analyzed in a docking simulation:
Hydrogen Bonds: The aniline (B41778) (-NH2) group can act as a hydrogen bond donor.
Hydrophobic Interactions: The phenyl and ethoxy groups contribute to the molecule's hydrophobicity and can interact with nonpolar residues in the protein's binding pocket.
π-Stacking: The two aromatic rings (the phenyl ring and the substituted aniline ring) can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on related aniline and quinazoline (B50416) derivatives have been successfully used to predict their binding to targets like DNA gyrase and various protein kinases. nih.gov For instance, studies on 4-anilinoquinazoline (B1210976) derivatives identified key hydrogen bonds and hydrophobic interactions responsible for their antibacterial activity. nih.gov A hypothetical docking study of this compound against a panel of relevant protein targets could yield results similar to those illustrated in the table below.
| Protein Target (PDB ID) | Potential Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
|---|---|---|---|---|
| Protein Kinase (e.g., 3LAU) | Cell signaling | -8.5 | Leu298, Val234, Ala287 | Hydrophobic, van der Waals |
| DNA Gyrase (e.g., 1AB4) | Bacterial DNA replication | -7.9 | Asp73, Arg136, Gly77 | Hydrogen Bond (with -NH2), Hydrophobic |
| Human Thymidylate Synthase (e.g., 1HVY) | DNA synthesis | -7.2 | Trp109, Phe225 | π-π Stacking, Hydrophobic |
| Carbonic Anhydrase (e.g., 7PUW) | Metabolic enzyme | -6.8 | His94, Val121, Leu198 | Hydrogen Bond, Hydrophobic |
Self-Assembly and Supramolecular Interaction Prediction
Computational methods, particularly molecular dynamics (MD) simulations, are employed to predict how individual molecules of this compound might spontaneously organize into larger, ordered structures, a process known as self-assembly. nih.govrsc.org These investigations are vital for understanding how intermolecular forces govern the formation of supramolecular architectures, which is relevant in materials science and nanotechnology. researchgate.netmdpi.com
MD simulations model the motions and interactions of atoms and molecules over time based on a force field that describes the underlying physics. nih.govresearchgate.net For this compound, a simulation would likely focus on several key intermolecular interactions that drive self-assembly:
π-π Stacking: The aromatic rings are prone to stack on top of one another, which is a significant organizing force in many aromatic compounds. nih.gov
Hydrogen Bonding: The aniline moiety can form intermolecular hydrogen bonds (N-H···N or N-H···O), creating chains or networks of molecules.
C-H···π Interactions: Weak hydrogen bonds can form between the C-H bonds of one molecule and the π-electron cloud of an aromatic ring on a neighboring molecule. Such interactions have been observed in the crystal structure of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, linking molecules into supramolecular chains. nih.gov
Hydrophobic Effects: In an aqueous environment, the nonpolar parts of the molecule would tend to aggregate to minimize contact with water, further promoting assembly.
By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of aggregates, predict their morphology (e.g., nanotubes, sheets, or fibrils), and analyze their stability. rsc.org
| Interaction Type | Involved Molecular Moieties | Predicted Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Phenyl ring, Substituted aniline ring | Primary driving force for aggregation and ordering |
| Hydrogen Bonding | Aniline (-NH2) group, Ethoxy (-O-) group | Directional control, formation of linear or networked structures |
| Hydrophobic Interactions | Phenyl group, Ethoxy group (ethyl chain) | Promotes aggregation in polar solvents |
| C-H···π Interactions | Aliphatic/Aromatic C-H bonds and aromatic rings | Stabilization of the final supramolecular structure |
Predictive Computational Models for Biological Activity and Environmental Fate
Predictive computational models use the chemical structure of a compound to estimate its properties, including biological activity and environmental impact. These in silico models are essential for prioritizing chemicals for further testing and for risk assessment. nih.govh1.co
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a group of compounds with changes in their biological activity. nih.gov For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity and toxicity. nih.govresearchgate.net A typical QSAR model is an equation where the biological activity is a function of one or more molecular descriptors. These descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecule. nih.gov
To predict the biological activity of this compound, one would first calculate its molecular descriptors. A validated QSAR model, built from a dataset of structurally similar aromatic amines, could then be used to estimate its activity. nih.gov
| Molecular Descriptor | Description | Hypothetical Calculated Value | Potential Influence on Activity |
|---|---|---|---|
| MLOGP | Moriguchi octanol-water partition coefficient (Lipophilicity) | 3.5 | Affects membrane permeability and binding to hydrophobic pockets |
| vWV | van der Waals Volume (Size/Sterics) | 210 ų | Influences fit within a protein's binding site |
| ω/eV | Electrophilicity Index | 1.4 | Relates to reactivity and potential for covalent interactions |
| Hy | Hydrophilicity Factor | -1.2 | Impacts solubility and interactions with polar residues |
| Predicted pIC50 | -log(IC50), measure of potency | 6.2 (Calculated from model) | Final predicted biological activity |
Similarly, computational models are used to predict the environmental fate of chemicals. researchgate.net These models can estimate properties such as biodegradability, persistence, and potential for bioaccumulation based on chemical structure. For aromatic amines, atmospheric degradation pathways and oxidative degradation in aqueous environments are key considerations. nih.gov Models like the OPERA (OPEn structure-activity/property Relationship App) can predict numerous endpoints, including biodegradability half-life, by comparing the input structure to a large database of experimentally measured values. researchgate.net
| Endpoint | Description | Predicted Outcome (Illustrative) | Implication |
|---|---|---|---|
| Ready Biodegradability | Likelihood of rapid and ultimate biodegradation | Not readily biodegradable | Potential for persistence in the environment |
| Atmospheric Half-life (OH radical reaction) | Time for 50% of the compound to be degraded by hydroxyl radicals in the atmosphere | ~2 hours | Rapid degradation in the atmosphere |
| LogKoc | Soil Organic Carbon-Water Partitioning Coefficient | 3.1 | Moderate potential for adsorption to soil and sediment |
| Mutagenicity (Ames Test) | Prediction of mutagenic potential | Positive (Common for aromatic amines) | Potential genotoxic concern requiring further evaluation |
Applications and Materials Science Research Involving 2 Ethoxy 5 Phenylaniline
Polymer Chemistry and Advanced Polymer Architectures
There is a notable absence of scientific literature detailing the utilization of 2-Ethoxy-5-phenylaniline as a monomer in polymerization reactions. Consequently, information regarding the synthesis of functional polymers through grafting from its analogous amino acid derivatives is also unavailable. Furthermore, research on the development of conjugated polymers incorporating this compound for optoelectronic applications has not been found in the existing body of scientific publications.
Utilization as a Monomer in Polymerization Reactions
No specific studies have been identified that describe the use of this compound as a monomeric unit for the synthesis of polymers.
Synthesis of Functional Polymers via Grafting from Analogous Amino Acid Derivatives
Information on the synthesis of functional polymers by grafting techniques using amino acid derivatives analogous to this compound is not present in the available scientific literature.
Development of Conjugated Polymers for Optoelectronic Applications
There is no current research available that details the development or characterization of conjugated polymers based on this compound for use in optoelectronic devices.
Contributions to Ligand Design and Coordination Chemistry
The role of this compound in ligand design and coordination chemistry appears to be an unexplored area of research. There are no published reports on the synthesis of metal complexes where this compound acts as a ligand.
Synthesis of Metal Complexes with this compound as a Ligand
No scientific literature has been found that documents the synthesis and characterization of metal complexes featuring this compound as a coordinating ligand.
Application in Homogeneous and Heterogeneous Catalysis
Consistent with the lack of information on its metal complexes, there are no available studies on the application of this compound-based metal complexes in either homogeneous or heterogeneous catalysis.
Advanced Functional Materials Research
The development of novel organic materials for optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a dynamic area of research. The performance of these devices is intrinsically linked to the molecular structure of the organic components. Substituents on an aromatic core, such as ethoxy and phenyl groups found in this compound, can significantly influence the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport.
In analogous molecular systems, alkoxy groups are known to act as electron-donating groups, which can raise the HOMO energy level and affect the optical properties of the material. The phenyl group can extend the π-conjugation of the system, potentially leading to a smaller band gap and red-shifted absorption and emission spectra. While these general principles suggest that this compound could possess interesting electronic properties, no specific experimental or theoretical data on its use in optoelectronic or electronic materials has been reported.
Table 1: Hypothetical Electronic Properties of this compound Based on Analogous Structures
| Property | Expected Influence of Substituents | Potential Application Area |
| HOMO Energy Level | The ethoxy group is expected to raise the HOMO level. | Hole-transporting layer in OLEDs or donor material in OPVs. |
| LUMO Energy Level | The phenyl group may lower the LUMO level through extended conjugation. | Electron-transporting layer or acceptor material. |
| Band Gap | The combined effect of the substituents could lead to a tunable band gap. | Active layer in various optoelectronic devices. |
| Solubility | The ethoxy group may improve solubility in organic solvents. | Solution-processable devices. |
Note: This table is based on general principles of molecular design in organic electronics and is not derived from experimental data for this compound.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is crucial for the bottom-up fabrication of functional nanomaterials. Aniline (B41778) derivatives can participate in various non-covalent interactions, including hydrogen bonding (via the amine group) and π-π stacking (via the aromatic rings).
The structure of this compound, with its amine group, phenyl ring, and additional phenyl substituent, suggests a potential for forming ordered assemblies. The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the aromatic rings can act as hydrogen bond acceptors. The multiple aromatic rings provide sites for π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules.
However, a search of the scientific literature did not reveal any studies on the supramolecular assembly or self-organization of this compound. Research in this area would typically involve techniques such as single-crystal X-ray diffraction, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) to investigate the formation and structure of any resulting supramolecular architectures. Without such studies, the specific self-assembly behavior of this compound remains unknown.
Table 2: Potential Intermolecular Interactions in this compound for Supramolecular Assembly
| Type of Interaction | Molecular Feature(s) Involved | Potential Supramolecular Outcome |
| Hydrogen Bonding | Amine (N-H) group | Formation of 1D chains or 2D sheets. |
| π-π Stacking | Phenyl and aniline rings | Columnar or herringbone packing. |
| van der Waals Forces | Ethoxy and phenyl groups | Close packing and stabilization of assemblies. |
Note: This table outlines potential interactions based on the molecular structure of this compound; experimental verification is required.
Environmental Fate and Ecotoxicological Research of 2 Ethoxy 5 Phenylaniline
Environmental Degradation Pathways
There is no available information on the environmental degradation pathways of 2-Ethoxy-5-phenylaniline.
No studies on the biodegradation of this compound in either aquatic or terrestrial environments have been found in the scientific literature.
There are no published investigations into the hydrolysis or photolysis of this compound.
Environmental Distribution and Partitioning Studies
Specific data on the environmental distribution and partitioning of this compound is not available.
There are no studies detailing the air-water-soil partitioning behavior of this compound.
No academic models assessing the bioaccumulation or biomagnification potential of this compound have been published.
Development and Application of Multimedia Environmental Fate Models
There is no evidence of the development or application of multimedia environmental fate models specifically for this compound.
Identification and Characterization of Environmental Transformation Products
Research into the environmental transformation of a chemical compound is crucial for understanding its persistence, potential for bioaccumulation, and the formation of potentially more toxic byproducts. Such studies typically involve laboratory simulations of environmental conditions and the use of sophisticated analytical techniques to identify degradation products.
In a hypothetical scenario, the investigation into the environmental transformation of this compound would likely involve a series of standardized tests. These would include studies on its hydrolysis (reaction with water), photolysis (degradation by light), and biodegradation (breakdown by microorganisms). The aim of these studies would be to identify the chemical structures of the resulting transformation products.
Advanced analytical instrumentation, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), would be employed to separate and identify these new compounds. The data generated from these analyses would be essential for predicting the environmental behavior of this compound.
Hypothetical Environmental Transformation Products of this compound
To illustrate the type of data that would be generated from such research, the following table presents a set of hypothetical transformation products. It is critical to note that the data in this table is purely illustrative and not based on experimental results.
| Compound Name | Chemical Formula | Potential Formation Pathway | Notes |
| 2-Hydroxy-5-phenylaniline | C₁₂H₁₁NO | Hydrolysis of the ethoxy group | This reaction would replace the ethoxy group with a hydroxyl group. |
| 5-Phenyl-p-benzoquinone imine | C₁₂H₉NO | Oxidation of the aniline (B41778) group | Aniline derivatives can be susceptible to environmental oxidation. |
| Acetic acid | C₂H₄O₂ | Biodegradation of the ethoxy group | Microorganisms could potentially cleave the ethoxy group. |
Biological Activity and Mechanistic Pharmacological Research of 2 Ethoxy 5 Phenylaniline
Studies on Antimicrobial Activity and Underlying Mechanisms
Derivatives incorporating the ethoxyphenyl structure have been investigated for their ability to combat microbial pathogens. Studies have shown that these compounds can exhibit both antibacterial and antifungal properties.
One area of research has focused on the antimicrobial potential of phosphodiesterase type 5 (PDE5) inhibitors, which contain a related ethoxyphenyl group. Sildenafil, for example, has demonstrated antimicrobial activity against the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com It effectively inhibits bacterial growth and also shows a synergistic effect when combined with conventional antimicrobial agents like cefepime and imipenem. mdpi.comresearchgate.net Furthermore, sildenafil has been shown to inhibit and eradicate biofilms, which are structured communities of bacteria that are notoriously difficult to treat. mdpi.comresearchgate.net Research indicated that it could reduce total biofilm biomass by over 80%. mdpi.com
In a separate line of investigation, derivatives of 5-ethoxy-2-mercaptobenzimidazole were synthesized and evaluated for antimicrobial activity. These compounds, which feature the ethoxy group, displayed good antibacterial activity against Bacillus subtilis and, in some cases, excellent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/ml. researchgate.net The mechanism of action for many antimicrobial phytochemicals involves interfering with the synthesis or function of vital bacterial components, such as the cell wall or essential proteins. mdpi.com
**Table 1: Antimicrobial Activity of Sildenafil Citrate against *P. aeruginosa***
| Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| PA01 (Reference) | 6.25 | 12.5 |
| 1PAUR | 6.25 | 12.5 |
| 2PAES | 6.25 | 12.5 |
| 3PAUR | 6.25 | 12.5 |
| 4PAUR | 3.12 | 12.5 |
| 5PAES | 6.25 | 6.25 |
| 6AST | 3.12 | 12.5 |
| 7PAES | 3.12 | 6.25 |
| 8PAUR | 6.25 | 12.5 |
| 9PAUR | 6.25 | 12.5 |
| 10PAES | 6.25 | 25 |
Data sourced from a study on the antimicrobial effects of sildenafil. mdpi.com
Investigations into Antioxidant Properties and Radical Scavenging Mechanisms
Phenolic and ethoxyphenyl structures are often associated with antioxidant activity due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Oxidative stress is a key factor in the pathophysiology of many diseases, making therapeutic antioxidants a significant area of research. researchgate.net
Studies on various derivatives containing alkoxy-phenyl groups have confirmed their potential as antioxidants. researchgate.netacs.org For instance, an investigation into para-alkoxyphenylcarbamic acid esters demonstrated their ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and scavenge peroxynitrite ions. researchgate.net The antioxidant efficiency was influenced by the position of the alkoxy group, with the para-position appearing to be the most suitable. researchgate.net Similarly, research on 2-methoxyphenol derivatives, which are structurally related to the ethoxy-phenyl moiety, also identified compounds with significant antioxidant properties when evaluated using DPPH, ABTS, and ORAC assays. researchgate.net
The mechanism of antioxidant action for phenolic compounds involves the neutralization of free radicals, which helps protect against oxidative damage. acs.org The addition of phenylalanine, a metabolic precursor to phenolic compounds, has been shown to increase the production of antioxidant phenolic acids in cell cultures. researchgate.netmdpi.com
Enzyme Inhibition and Modulation Studies
The 2-ethoxyphenyl group is a key pharmacophoric feature in a class of highly potent and specific enzyme inhibitors targeting phosphodiesterase type 5 (PDE5). researchgate.net
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation and vasodilation. drugbank.comwikipedia.orgnih.gov Inhibitors of this enzyme, such as sildenafil and vardenafil, prevent the breakdown of cGMP, thereby enhancing its signaling effects. nih.govnih.gov Both sildenafil and vardenafil contain an ethoxyphenyl group that is crucial for their inhibitory activity.
These compounds are competitive inhibitors, meaning they bind to the same catalytic site on PDE5 as the natural substrate, cGMP. nih.govnih.gov Vardenafil, in particular, is noted for being a more potent inhibitor of PDE5 than sildenafil. drugbank.com Biochemical assays have determined the precise potency of these inhibitors. nih.gov
Table 2: Biochemical Potency of PDE5 Inhibitors
| Inhibitor | IC₅₀ (nM) | K D (isotherm) (nM) | K D (dissociation rate) (nM) |
|---|---|---|---|
| Vardenafil | 0.091 ± 0.031 | 0.38 ± 0.07 | 0.27 ± 0.01 |
| Sildenafil | 3.7 ± 1.4 | 4.8 ± 0.80 | 3.7 ± 0.29 |
| Tadalafil | 1.8 ± 0.40 | 2.4 ± 0.60 | 1.9 ± 0.37 |
Data from a comparative study on the binding of inhibitors to the PDE5 catalytic site. nih.gov
The molecular basis for the high affinity and specificity of inhibitors like vardenafil has been elucidated through crystallographic studies of the PDE5 catalytic domain. nih.govresearchgate.net When vardenafil binds to the enzyme's active site, it induces a distinct conformation of the protein compared to when sildenafil is bound. nih.govresearchgate.net
Both inhibitors are buried deep within the catalytic pocket. nih.gov However, the orientation of the piperazine portion of each drug differs significantly. nih.gov The ethylpiperazine group of vardenafil extends toward the surface of the binding pocket to interact with specific amino acid residues. nih.gov A critical interaction for many PDE5 inhibitors is the formation of a hydrogen bond with the residue Gln817, which is a major determinant of binding potency, especially for vardenafil. researchgate.net Mutation of this glutamine residue has been shown to weaken the inhibitory potency of vardenafil by over 600-fold. researchgate.net These specific molecular interactions and the resulting conformational changes in the enzyme explain the high affinity and potent inhibitory effect of these compounds. nih.gov
Protein-Ligand Binding and Interaction Analysis
The interaction of drug molecules with plasma proteins is a critical factor in their pharmacokinetic profile, influencing their distribution and availability in the body.
Compounds containing the 2-ethoxy-5-phenylaniline scaffold, such as vardenafil, exhibit a high degree of binding to plasma proteins. nih.gov It is reported that approximately 95% of vardenafil and its primary metabolite are bound to plasma proteins, a binding that is reversible and independent of the total drug concentration. nih.gov Human serum albumin (HSA) is the most important protein for drug binding, primarily for neutral and acidic compounds. mdpi.com
The analysis of such interactions is commonly performed using spectroscopic methods like fluorescence, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy, often complemented by molecular docking studies. nih.govmdpi.com Fluorescence spectroscopy can be used to study the binding affinity and determine the quenching mechanism, which indicates whether the interaction is dynamic or static (involving the formation of a ground-state complex). mdpi.com These spectroscopic techniques allow researchers to analyze how potential drugs interact with key plasma proteins like albumin, α1-acid glycoprotein, and gamma globulins, and to determine if these interactions cause significant changes in the protein's secondary structure. nih.govmdpi.com
Computational Modeling of Binding Sites and Affinities
Computational modeling is a important tool in predicting how a molecule like this compound might interact with biological targets. Through techniques such as molecular docking, researchers can simulate the binding of a ligand to a protein's active site, providing insights into the binding conformation and affinity.
For analogous compounds such as substituted anilines and diphenylamines, molecular docking studies have been employed to elucidate their binding modes with various enzymes. These studies often reveal that the interactions are primarily governed by a combination of hydrogen bonding and hydrophobic interactions. For instance, in studies of 9-anilinoacridine derivatives, which share a substituted aniline (B41778) moiety, docking simulations identified key hydrogen bonding interactions with amino acid residues at the binding site of topoisomerase II. The accuracy of these docking procedures is often validated by comparing the predicted lowest energy conformation to the experimentally determined binding mode from X-ray crystallography.
The binding affinity, a measure of the strength of the interaction between a ligand and its target, can also be estimated using computational methods. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy. For example, in computational studies of pathogenic variants of phenylalanine-4-hydroxylase, MM/GBSA was used to calculate the binding free energy of a cofactor, providing insights into how mutations affect binding affinity nih.gov. These computational predictions of binding affinity are crucial for prioritizing compounds for further experimental testing.
Table 1: Predicted Binding Affinities of Phenylalanine Analogs to Phenylalanyl-tRNA Synthetase
| Compound | Calculated Relative Binding Energy | Experimental Activity |
|---|---|---|
| p-Fluorophenylalanine | High | Good Substrate |
| 3-Thienylalanine | High | Good Substrate |
This table showcases the correlation between computationally predicted binding energies and experimental activity for analogs of phenylalanine, a related aromatic amino acid structure nih.gov.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of diphenylamine and substituted anilines, SAR studies have provided valuable insights into the key structural features required for their biological effects.
In a series of novel diphenylamine derivatives, substitutions at the 2, 4, and 6-positions or the 2, 4, and 5-positions of the phenyl ring were found to be critical for their fungicidal activities nih.gov. This indicates that the position and nature of substituents on the phenyl ring of a phenylaniline scaffold, such as in this compound, could significantly modulate its biological activity.
Similarly, in studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, it was discovered that shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis nih.gov. This highlights the importance of the ethoxy group's position, a key feature of this compound. The antioxidant activity of phenolic and aniline compounds has also been shown to be dependent on the number and position of active groups (OH or NH2), with the ortho position being the most active researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for aniline derivatives to predict properties like lipophilicity. These models have identified descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient as being important for predicting the lipophilicity of these compounds nih.gov.
Table 2: Structure-Activity Relationship of Diphenylamine Derivatives as Fungicides
| Compound ID | Substitution Pattern on Phenyl Ring B | Activity against Cucumber Downy Mildew at 12.5 mg/L | Activity against Rice Blast at 0.3 mg/L | Activity against Cucumber Gray Mold at 0.9 mg/L |
|---|---|---|---|---|
| P30 | 2,4,6-substitution | 80% control | 100% control | 100% control |
This interactive table summarizes the fungicidal activity of diphenylamine derivatives with different substitution patterns, demonstrating the impact of substituent positioning on biological effect nih.gov.
Conclusion and Future Research Directions for 2 Ethoxy 5 Phenylaniline
Synthesis of Key Research Findings and Their Implications
Aniline (B41778) and its substituted derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds. researchgate.net They are pivotal in the production of polymers, dyes, pharmaceuticals, and other specialty chemicals. preprints.orgresearchgate.net The presence of both an ethoxy and a phenyl group on the aniline backbone of 2-Ethoxy-5-phenylaniline suggests a molecule with potentially unique electronic and steric properties. These characteristics could influence its reactivity and suitability for various applications.
Research on other alkoxy-substituted anilines has demonstrated their utility in the development of soluble conducting polymers. For instance, copolymers of aniline with 2,5-dimethoxyaniline (B66101) have been shown to exhibit enhanced solubility in organic solvents compared to polyaniline, a trait attributed to the presence of the methoxy (B1213986) groups. researchgate.net This suggests that the ethoxy group in this compound might impart similar solubility advantages to its polymeric forms, which could be beneficial for creating processable conductive materials for applications such as sensors. rsc.org
Furthermore, the broader family of phenethylamine (B48288) and phenylalanine derivatives, which share structural motifs with this compound, has been extensively explored in medicinal chemistry. mdpi.comnih.gov These explorations have led to the development of a wide range of therapeutic agents. The specific substitution pattern of this compound could present novel opportunities for designing molecules with specific biological activities.
Identified Gaps in Current Academic Understanding
The most significant gap in the academic understanding of this compound is the near-complete absence of fundamental research on the compound itself. This void encompasses several key areas:
Synthesis and Characterization: While general methods for the synthesis of substituted anilines are well-established, specific, optimized, and high-yield synthetic routes to this compound have not been reported. A thorough characterization of its spectroscopic, crystallographic, and physicochemical properties is also lacking.
Chemical Reactivity: There is no documented research on the reactivity of this compound. Understanding its behavior in various chemical transformations is crucial for its potential use as a synthetic intermediate.
Material Properties: For potential applications in materials science, data on the electronic, optical, and thermal properties of this compound and its potential polymers are non-existent.
Biological Activity: The biological profile of this compound remains entirely unexplored. There is no information on its potential pharmacological effects or its toxicological profile.
Emerging Research Opportunities and Future Trajectories
The dearth of information on this compound creates a wide-open field for future research. Several promising avenues can be pursued:
Novel Synthetic Methodologies: Developing efficient and scalable synthetic protocols for this compound would be the foundational step for any further investigation.
Polymer Chemistry: A significant opportunity lies in the synthesis and characterization of polymers and copolymers incorporating the this compound monomer. Research could focus on their conductivity, solubility, and processability for potential applications in electronics and sensor technology.
Medicinal Chemistry: The unique substitution pattern of this compound makes it an interesting scaffold for medicinal chemistry exploration. Future studies could involve the synthesis of a library of derivatives and their screening for various biological activities, such as anticancer, antimicrobial, or neuroactive properties.
Computational Modeling: In the absence of experimental data, computational studies can provide initial insights into the molecular properties, reactivity, and potential interactions of this compound. Quantum chemical calculations could predict its electronic structure, spectroscopic signatures, and potential for intermolecular interactions.
Potential for Interdisciplinary Collaborations in this compound Research
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full scientific value.
Organic Synthesis and Materials Science: Collaboration between synthetic organic chemists and materials scientists would be essential for the design, synthesis, and characterization of novel polymers and materials based on this compound.
Medicinal Chemistry and Pharmacology: A partnership between medicinal chemists for the design and synthesis of derivatives and pharmacologists for biological screening and mechanism of action studies would be crucial for exploring its therapeutic potential. nih.gov
Computational Chemistry and Experimental Chemistry: Integrating computational modeling with experimental work can accelerate the discovery process by predicting properties and guiding experimental design, saving time and resources.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethoxy-5-phenylaniline, and what reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethoxylation of 5-phenyl-2-nitroaniline followed by reduction yields the target compound. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography with silica gel (hexane/ethyl acetate) is standard. Reaction monitoring via TLC and HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm). FT-IR should show N-H stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 214.15). Cross-validate with NIST Chemistry WebBook standards for similar aniline derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult a physician. Store in airtight containers away from oxidizers. Toxicity data for analogous compounds suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rats), but chronic effects require further study .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like reagent stoichiometry, solvent volume, and reaction time. For example, a central composite design (CCD) can identify optimal Pd/C loading (2–5 mol%) and hydrogen pressure (3–5 bar). Post-reaction, explore solvent-free or microwave-assisted methods to reduce energy use. Statistical tools (e.g., ANOVA) validate significance of variables .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring and amine group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic substitution sites. Molecular dynamics simulations (e.g., AMBER) model solvent interactions. Validate predictions with experimental kinetic data from HPLC or GC-MS .
Q. How should researchers address contradictory data in literature regarding the biological activity of this compound derivatives?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay type, cell lines). Replicate experiments under standardized conditions (e.g., NIH/3T3 fibroblasts, 24-hour exposure). Use statistical tests (e.g., t-tests, Cohen’s d) to quantify effect sizes. Publish negative results to reduce publication bias. Reference CAS Common Chemistry for structural consistency checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
